molecular formula C24H23NO5 B4560540 Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate

Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate

Cat. No.: B4560540
M. Wt: 405.4 g/mol
InChI Key: ZLRPQCWWQXEKOF-UHFFFAOYSA-N
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Description

Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate is a complex organic compound with a unique structure that includes a quinoline core, a methoxyphenyl group, and a benzoate ester

Scientific Research Applications

Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxyphenyl group and the benzoate ester. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the quinoline core is acylated with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline core to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinolines.

Mechanism of Action

The mechanism of action of Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes by binding to their active sites. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the benzoate ester can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate is unique due to its combination of a quinoline core, a methoxyphenyl group, and a benzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the quinoline core provides a rigid structure that can intercalate with DNA, while the methoxyphenyl group enhances binding affinity and the benzoate ester improves solubility.

Properties

IUPAC Name

methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinolin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-29-18-9-7-14(8-10-18)17-11-20-23(21(26)12-17)19(13-22(27)25-20)15-3-5-16(6-4-15)24(28)30-2/h3-10,17,19H,11-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRPQCWWQXEKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)C(=O)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate
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Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate
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Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate
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Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate
Reactant of Route 5
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Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate
Reactant of Route 6
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Methyl 4-[7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate

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